REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[CH:8]=1.[I:19]I.O>C1COCC1>[I:19][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[CH:8]=1
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution is stirred for 15 min at −75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −75° C.
|
Type
|
CUSTOM
|
Details
|
is kept below −70° C.
|
Type
|
CUSTOM
|
Details
|
(over 45 min)
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to rt
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with dichloromethane (2 L) with brine (500 mL)
|
Type
|
ADDITION
|
Details
|
being added
|
Type
|
CUSTOM
|
Details
|
the separation
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction is back-extracted with dichloromethane (1 L)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium metabisulphite (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (200 mL), dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is recrystalised from IMS (1.9 l)
|
Type
|
WASH
|
Details
|
washing with ice-cold IMS (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 70, ° C
|
Type
|
CUSTOM
|
Details
|
to give a light cream crystalline solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |